N'-[(4-fluorophenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
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Description
N'-[(4-fluorophenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Tumor Activity
Compounds incorporating pyrazolyl and thiophene moieties have been synthesized and evaluated for their anti-tumor activities. A study by Gomha et al. (2016) highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines Gomha, Edrees, & Altalbawy, 2016.
Xanthine Oxidase Inhibitory Activity
Another study developed derivatives for xanthine oxidase inhibitory activity, crucial for managing diseases related to oxidative stress and free radical damage Qi et al., 2015.
Antidepressant Activity
Research into the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has shown potential antidepressant activities, indicating the therapeutic potential of such compounds in mental health treatment Mathew, Suresh, & Anbazhagan, 2014.
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has been investigated for their potential as novel antipsychotic agents, demonstrating unique pharmacological profiles without the typical side effects associated with dopamine receptor interaction Wise et al., 1987.
Antimicrobial Activity
The synthesis of novel fluorine-containing pyrazoles and their evaluation for antimicrobial activity have been a significant area of research, with some compounds showing promising activities against various bacterial strains Gadakh et al., 2010.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-14-6-4-13(5-7-14)11-20-17(24)18(25)21-12-15(16-3-1-10-26-16)23-9-2-8-22-23/h1-10,15H,11-12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJBQJCDUKUXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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